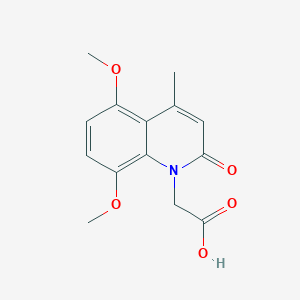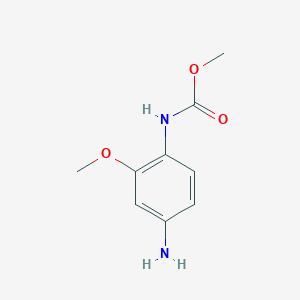
(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, also known as DMMOQA, is a synthetic organic compound that is widely used in scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound with a structure containing a fused benzene ring and a pyridine ring. DMMOQA has been studied for its potential pharmacological and biological activities, such as its anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to possess antitumor activity in certain cancer cell lines.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, involving compounds structurally related to "(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid". These compounds were evaluated for their potential as inhibitors of tumor cell growth, suggesting their application in the development of new antitumor agents (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).
Redox Reactivity
Another study explored the redox reactivity of quinoline-5,8-dione derivatives, closely related to the compound . The research focused on their interaction with charged phosphorus nucleophiles, highlighting the compound's potential role in redox chemistry and its application in studying electron transfer reactions (J. Nycz, G. Małecki, Samir H. Chikkali, Imre Hajdók, Priti Singh, 2012).
Practical Synthesis
The practical synthesis of related compounds, such as cotarnine from noscapine, has been reported. This involves the transformation of methoxy-benzaldehyde derivatives through a series of reactions, indicating the compound's utility in complex organic syntheses and its potential application in pharmaceutical manufacturing (T. Shirasaka, Yuki Takuma, Tetsuro Shimpuku, Naoshi Imaki, 1990).
Anticonvulsant Activity Studies
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, structurally similar to the given compound, were synthesized and evaluated for their anticonvulsant activity. This suggests potential applications in the development of new therapeutics for epilepsy and related disorders (Wassim El Kayal, S. Shtrygol’, S. Zalevskyi, Amjad abu Shark, V. Tsyvunin, S. Kovalenko, N. Bunyatyan, L. Perekhoda, H. Severina, V. Georgiyants, 2019).
properties
IUPAC Name |
2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMQHWYRBAAIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)
![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)



![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![2-[[2-[(4-Tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B354382.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)

![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)